molecular formula C11H13NO3S B2680713 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione CAS No. 65873-97-4

2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione

Cat. No.: B2680713
CAS No.: 65873-97-4
M. Wt: 239.29
InChI Key: NKRLTCMXHBFMHR-UHFFFAOYSA-N
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Description

2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione is an organic compound that belongs to the class of thiazolidine derivatives. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an acetylphenyl group attached to the thiazolidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione typically involves the reaction of 4-acetylphenyl isothiocyanate with an appropriate amine under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazolidine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) or lipoxygenase (LOX), by binding to their active sites and preventing the formation of inflammatory mediators. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-1,2-thiazolidine-1,1-dione
  • 2-(4-chlorophenyl)-1,2-thiazolidine-1,1-dione
  • 2-(4-nitrophenyl)-1,2-thiazolidine-1,1-dione

Uniqueness

2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The acetyl group can participate in various chemical reactions, such as nucleophilic substitution, and can also influence the compound’s interaction with biological targets, enhancing its potential therapeutic applications .

Properties

IUPAC Name

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-9(13)10-3-5-11(6-4-10)12-7-2-8-16(12,14)15/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRLTCMXHBFMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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